molecular formula C14H10O6S B2675841 2-(2-Carboxyphenyl)sulfonylbenzoic acid CAS No. 22219-00-7

2-(2-Carboxyphenyl)sulfonylbenzoic acid

Cat. No. B2675841
CAS RN: 22219-00-7
M. Wt: 306.29
InChI Key: AOFRNZNXMCOXHP-UHFFFAOYSA-N
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Description

“2-(2-Carboxyphenyl)sulfonylbenzoic acid” is a chemical compound with the molecular formula C14H10O6S2 . It is composed of two carboxyphenyl groups connected by a sulfonyl group .

Scientific Research Applications

Efficient Synthesis Methods

A notable application of related compounds involves efficient synthesis methods, such as the copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method, mediated by the CuCl2·2H2O/AgTFA system under mild conditions, provides a straightforward approach to synthesize a series of products via a protodecarboxylation/C-S bond formation/C-O bond formation cascade (Hongshuang Li & Gang Liu, 2014).

Catalytic Applications

The research has also delved into catalytic applications, for instance, the use of novel biological-based nano organo solid acids with urea moiety in the synthesis of various organic compounds under mild and green conditions. These catalysts have shown potential in industry, indicating their versatility and efficiency in facilitating chemical reactions (M. Zolfigol, Roya Ayazi-Nasrabadi, & S. Baghery, 2015).

Antiviral Activity

Derivatives of 2-(2-Carboxyphenyl)sulfonylbenzoic acid have been investigated for their antiviral activities. For example, the synthesis and antiviral activity assessment of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, derived from 4-chlorobenzoic acid, have demonstrated potential against tobacco mosaic virus, showcasing the relevance of these compounds in medicinal chemistry (Zhuo Chen et al., 2010).

Novel Material Development

In the field of materials science, derivatives of 2-(2-Carboxyphenyl)sulfonylbenzoic acid have been utilized for the preparation and properties exploration of polybenzimidazoles with sulfophenylsulfonyl pendant groups for proton exchange membranes. These materials have shown excellent solubility, thermal properties, oxidative and hydrolytic stability, highlighting their potential use in fuel cell applications (N. Tan et al., 2010).

properties

IUPAC Name

2-(2-carboxyphenyl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFRNZNXMCOXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dicarboxydiphenylsulphone

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